Divergent Bacteriostatic Profile: Higher Potency Against E. coli and E. carotovora Compared with Affinin
Molina-Torres et al. (2004) directly compared the bacteriostatic activity of N-isobutyl-2E-decenamide (the mono-ene) against its parent triene affinin in a disk-diffusion assay. N-isobutyl-2E-decenamide displayed higher bacteriostatic activity against Escherichia coli and Erwinia carotovora carotovora; in both cases, this alkamide was more potent than affinin. Critically, E. carotovora carotovora was not sensitive to the highest dose of affinin assayed, making the mono-ene the only active alkamide against this phytopathogen [1]. The saturated analog N-isobutyl-decanamide, by contrast, showed significant activity only against Bacillus subtilis, not E. coli or E. carotovora [1].
| Evidence Dimension | Bacteriostatic activity (growth inhibition in disk-diffusion assay) |
|---|---|
| Target Compound Data | Higher bacteriostatic activity than affinin against E. coli and E. carotovora carotovora; more potent than affinin in both cases |
| Comparator Or Baseline | Affinin (N-isobutyl-2E,6Z,8E-decatrienamide): E. carotovora carotovora not sensitive at highest dose tested; N-isobutyl-decanamide: significant activity only against B. subtilis |
| Quantified Difference | Qualitative superiority: mono-ene > triene (affinin) against E. coli and E. carotovora; mono-ene inactive against B. subtilis where decanamide is active |
| Conditions | Disk-diffusion assay against E. coli, E. carotovora carotovora, and B. subtilis; Journal of Agricultural and Food Chemistry (2004) |
Why This Matters
For agricultural bactericide screening programs, only the mono-ene provides activity against the soft-rot pathogen E. carotovora that is absent in both affinin and the saturated decanamide, defining a unique antibacterial spectrum.
- [1] Molina-Torres J, Salazar-Cabrera CJ, Armenta-Salinas C, Ramírez-Chávez E. Fungistatic and bacteriostatic activities of alkamides from Heliopsis longipes roots: affinin and reduced amides. Journal of Agricultural and Food Chemistry. 2004;52(15):4700-4704. View Source
